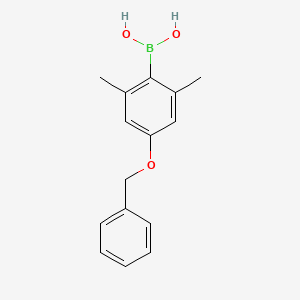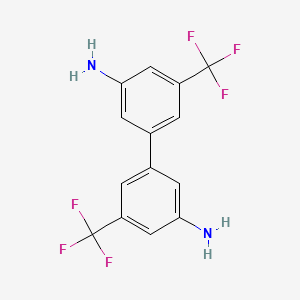
3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl
説明
3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl (DBTBM) is a heterocyclic compound that has been studied for its potential applications in a variety of fields. This compound has been used as a starting material in the synthesis of several different organic compounds, as well as for its potential applications in scientific research.
科学的研究の応用
Polymer Synthesis and Electronics Applications
3,3'-Diamino-5,5'-bis(trifluoromethyl)biphenyl is utilized in the synthesis of polyimides. These polyimides have been explored for their potential in electronics applications due to their unique properties, such as low thermal expansion, reduced water absorption, and low dielectric constant. However, the specific polyimides derived from 3,3'-diaminobiphenyl-based components did not achieve low in-plane thermal expansion in spin-coated films as initially anticipated. Despite this, their properties like high elongation and thermal expansion make them promising for use in membranes, fibers, and other applications, as well as in modifying polymer backbones via copolymerization (Auman, Myers, & Higley, 1997).
Gas Separation and High-Density Energetic Materials
In the field of gas separation, new polyimides derived from this compound have been synthesized. These polyimides show promise in gas separation processes due to their specific molecular structures and properties (Al-Masri, Fritsch, & Kricheldorf, 2000). Additionally, derivatives of this compound have been explored for their use in high-density energetic materials. For instance, certain salts of trinitromethyl-substituted triazoles, which can be derived from compounds related to this compound, have been identified as potential explosive compounds with high density and moderate to good thermal stability (Thottempudi & Shreeve, 2011).
Optical Applications and Liquid Crystal Displays
Fluorinated copolyimides derived from this compound have been synthesized and characterized for potential use in advanced liquid-crystal display applications. These copolyimides exhibit great thermal stability, high mechanical properties, and unique optical characteristics, including ultraviolet-visible absorption cutoff and pretilt angles for nematic liquid crystals, making them ideal for this application (Liu et al., 2002).
Epoxy Resin Curing and Thermal Transition
The compound has been studied in the context of epoxy resins, particularly in examining the curing and thermal transition behavior of epoxy resins. Adjustments in the structure of the diamine component, such as changing the side group from methyl to trifluoromethyl, have significant effects on the curing and glass transition behavior of the resin. This research is crucial in understanding the material characteristics for different amine curing agent-epoxy systems (Qing et al., 2013).
特性
IUPAC Name |
3-[3-amino-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2/c15-13(16,17)9-1-7(3-11(21)5-9)8-2-10(14(18,19)20)6-12(22)4-8/h1-6H,21-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVLUNVCARVDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)N)C2=CC(=CC(=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



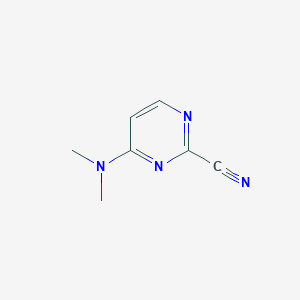
![6,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3025253.png)
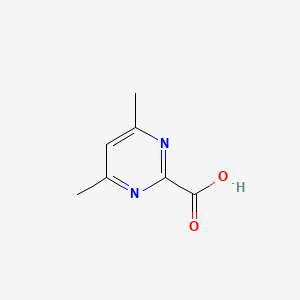
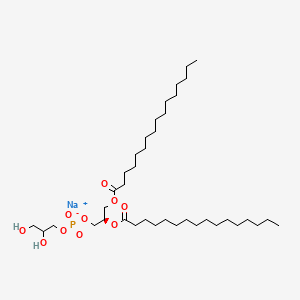
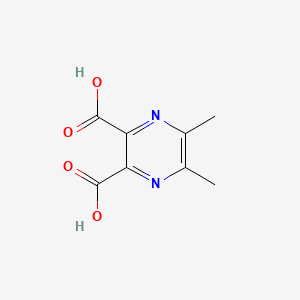

![4-{[2-(3,5-Dimethylpiperidin-1-YL)-4-methyl-quinolin-6-YL]amino}-4-oxobutanoic acid](/img/structure/B3025262.png)
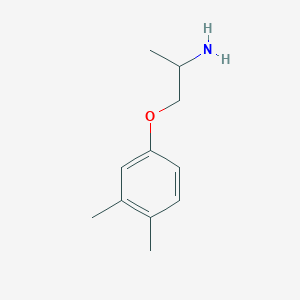
![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B3025266.png)
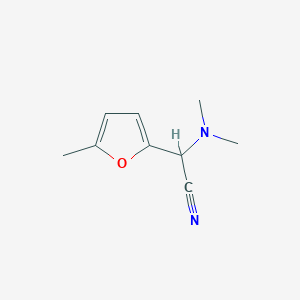
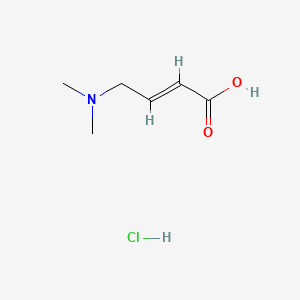
![Dimethyl 2,2'-[1,4-phenylenebis(oxy)]diacetate](/img/structure/B3025269.png)
